N-cyclohexylsulfonyl-4-methoxybenzamide
Description
N-Cyclohexylsulfonyl-4-methoxybenzamide is a synthetic organic compound characterized by a benzamide core substituted with a methoxy group at the para position and a cyclohexylsulfonyl moiety attached to the amide nitrogen. This structure combines the electron-donating methoxy group with the lipophilic cyclohexylsulfonyl group, influencing its physicochemical and electronic properties.
Properties
Molecular Formula |
C14H19NO4S |
|---|---|
Molecular Weight |
297.37 g/mol |
IUPAC Name |
N-cyclohexylsulfonyl-4-methoxybenzamide |
InChI |
InChI=1S/C14H19NO4S/c1-19-12-9-7-11(8-10-12)14(16)15-20(17,18)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,15,16) |
InChI Key |
XOCAASLGSGKTOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylsulfonyl-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with cyclohexylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylsulfonyl-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzamide derivatives.
Reduction: Formation of N-cyclohexylsulfonyl-4-methoxybenzylamine.
Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohexylsulfonyl-4-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexylsulfonyl-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular components may induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Functional Group Variations
N-Cyclohexyl-4-methoxybenzenesulfonamide ()
- Structure : Features a sulfonamide group (–SO₂–NH–) linked to a cyclohexyl group and a para-methoxybenzene ring.
- Key Differences : Unlike the benzamide backbone in the target compound, this analogue replaces the carbonyl (–CO–NH–) with a sulfonamide group. Sulfonamides exhibit stronger hydrogen-bonding capacity due to the electronegative sulfonyl group, enhancing crystallinity and solubility in polar solvents .
- Crystallography : The sulfonamide group facilitates N–H⋯O hydrogen bonds, forming layered crystal structures, as observed in Acta Crystallographica reports .
4-Methoxy-N-methylbenzamide ()
- Structure : A benzamide with a para-methoxy group and a methyl substituent on the amide nitrogen.
- Key Differences : The smaller methyl group reduces steric hindrance compared to cyclohexylsulfonyl. The dihedral angle between the amide and benzene ring is 10.6°, promoting planar molecular conformations and chain-like hydrogen-bonded networks .
Substituent Position and Electronic Effects
4-Chloro-N-(2-methoxyphenyl)benzamide ()
- Structure : Chloro (electron-withdrawing) and methoxy (electron-donating) groups at para and ortho positions, respectively.
- Key Differences : The ortho-methoxy group introduces steric strain, distorting the amide-benzene dihedral angle. This contrasts with the para-substituted target compound, where electronic effects dominate over steric effects .
N-Cyclohexyl-2-methoxy-4-(methylsulfanyl)benzamide ()
Solubility and Hydrogen Bonding
- Sulfonamides vs. Benzamides : Sulfonamides (e.g., ) generally exhibit higher aqueous solubility due to stronger hydrogen-bonding capacity (–SO₂–NH– vs. –CO–NH–). Cyclohexyl groups in both classes reduce solubility by increasing hydrophobicity .
- Melting Points : Sulfonamides often have higher melting points than benzamides due to robust crystal packing via sulfonyl-mediated hydrogen bonds. For example, 4-Methoxy-N-methylbenzamide forms 3D networks with melting points ~150–160°C , while sulfonamide analogues may exceed 200°C .
Data Table: Key Properties of Analogues
Research Implications and Gaps
- Drug Design : The cyclohexylsulfonyl group may improve membrane permeability in pharmacological applications compared to smaller substituents.
- Material Science : Sulfonamide derivatives could serve as precursors for crystalline materials with tailored hydrogen-bonding networks.
- Synthetic Challenges : Steric bulk from cyclohexyl groups may necessitate optimized coupling conditions .
Further studies are needed to resolve nomenclature ambiguities (e.g., sulfonyl vs. sulfonamide) and characterize the target compound’s properties experimentally.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
